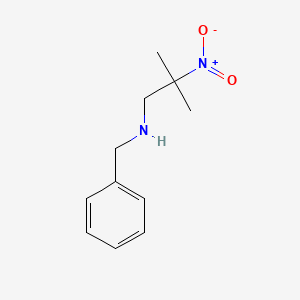

![molecular formula C17H13FN2O2 B1340634 2-[3-(4-Fluorphenyl)-1-phenyl-1H-pyrazol-4-yl]essigsäure CAS No. 70598-11-7](/img/structure/B1340634.png)

2-[3-(4-Fluorphenyl)-1-phenyl-1H-pyrazol-4-yl]essigsäure

Übersicht

Beschreibung

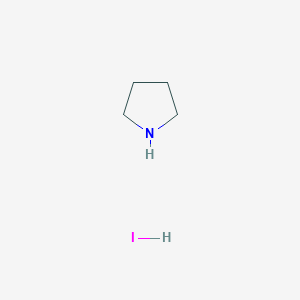

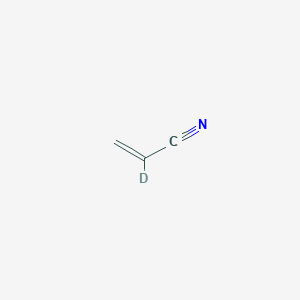

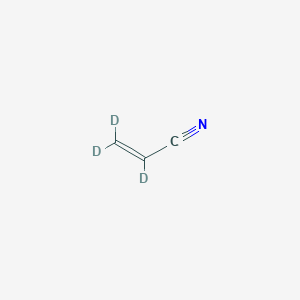

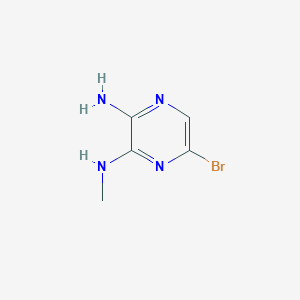

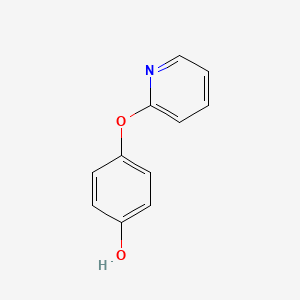

The compound "2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid" is a derivative of pyrazoline, which is a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of fluorophenyl and phenyl groups suggests that this compound may exhibit interesting photophysical and electronic properties, potentially making it useful in various applications such as fluorophores or pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazoline derivatives typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. In the context of the provided papers, similar compounds have been synthesized and characterized by various methods. For instance, the synthesis of a related compound, 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline, was achieved and characterized by elemental analysis, IR, UV-vis, and X-ray single crystal diffraction . Although the exact synthesis route for "2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid" is not detailed, it is likely to follow a similar synthetic pathway.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is often investigated using X-ray crystallography, as seen in the studies of related compounds . These analyses provide detailed information on the molecular conformation, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications. Density functional theory (DFT) calculations complement these studies by predicting the geometry and electronic structure .

Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions, including acylation, as demonstrated by the acylation of amines and pyrazole with acetyl chloride derivatives . These reactions can lead to the formation of new amides and 1-acylpyrazoles, expanding the chemical diversity and potential utility of the pyrazoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives are influenced by their molecular structure. The photophysical properties, such as absorption and emission spectra, are affected by the substituents on the pyrazoline ring . The electron-transfer thermodynamics can be estimated from spectroscopic data and redox potentials, which are sensitive to the nature of the aryl substituents . Solid-state NMR techniques provide insights into hydrogen-bonding behavior, molecular conformation, and aromatic pi-stacking interactions . Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), are used to predict vibrational frequencies, electronic absorption spectra, and thermodynamic properties at different temperatures .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

Verbindungen wie 3-Fluorphenylessigsäure wurden als Bausteine zur Synthese verschiedener Bibliotheken verwendet, die in der pharmazeutischen Chemie von Bedeutung sind .

Synthese von heterocyclischen Bibliotheken

Diese Verbindungen dienen als Vorläufer für die Herstellung von Pentaamin- und Bis-heterocyclischen Bibliotheken, die in der Medikamentenforschung und -entwicklung von entscheidender Bedeutung sind .

Produktion von fluorierten Anästhetika

4-Fluorphenylessigsäure ist ein Zwischenprodukt bei der Herstellung von fluorierten Anästhetika, was darauf hindeutet, dass unsere Zielverbindung potenziell Anwendungen in der Anästhesie oder verwandten Bereichen haben könnte .

Biologische Aktivitäten

Pyrazolderivate sind bekannt für ihre biologischen Aktivitäten, darunter antimikrobielle, antituberkulose, entzündungshemmende, antioxidative, antitumorale, zytotoxische Aktivität und analgetische Funktionen . Dies legt nahe, dass „2-[3-(4-Fluorphenyl)-1-phenyl-1H-pyrazol-4-yl]essigsäure“ auch für solche Aktivitäten untersucht werden könnte.

Safety and Hazards

Safety and hazards associated with similar compounds such as 4-Fluorophenylacetic acid include skin irritation, serious eye irritation, and potential respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Zukünftige Richtungen

The future directions for research on “2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Pyrazole derivatives, in particular, have been studied for their diverse biological and clinical applications, and they continue to attract attention due to their interesting pharmacological properties .

Wirkmechanismus

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions .

Biochemische Analyse

Biochemical Properties

2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific receptors, altering their conformation and activity. The interactions between 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid and enzymes such as cyclooxygenase (COX) can lead to the inhibition of enzyme activity, which is crucial in the modulation of inflammatory responses .

Cellular Effects

The effects of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting pathways such as the MAPK/ERK pathway. Additionally, 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can alter gene expression profiles, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of this compound to COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation. Furthermore, 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activity. Long-term studies have indicated that prolonged exposure to 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid .

Metabolic Pathways

2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid are crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates based on its affinity for different cellular components. The distribution pattern of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is essential for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is determined by targeting signals and post-translational modifications. This compound can localize to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can influence its activity and function, as it interacts with different biomolecules in these subcellular environments .

Eigenschaften

IUPAC Name |

2-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNBTCYMLAVUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563835 | |

| Record name | [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70598-11-7 | |

| Record name | [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.